

UCL-TRO-1938: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: UCL-TRO-1938

Cat. No.: B15541133

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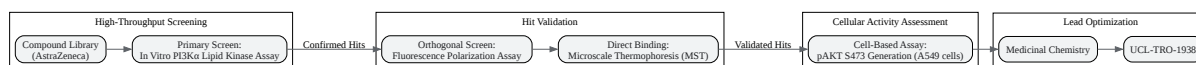
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **UCL-TRO-1938**, a novel small molecule activator of the phosphoinositide 3-kinase alpha (PI3K α) isoform.

Introduction

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. While inhibitors of this pathway have been extensively pursued for cancer therapy, the therapeutic potential of activating PI3K signaling has remained largely unexplored. **UCL-TRO-1938** emerges as a first-in-class small molecule that allosterically activates PI3K α , offering a unique tool to probe PI3K α signaling and a potential therapeutic avenue for conditions requiring tissue protection and regeneration.^{[1][2][3][4][5]} This document details the discovery, mechanism of action, and preclinical data associated with **UCL-TRO-1938**.

Discovery and Screening Cascade

The discovery of **UCL-TRO-1938** was the result of a systematic high-throughput screening campaign aimed at identifying activators of PI3K α .^[1] The screening and validation workflow is outlined below.



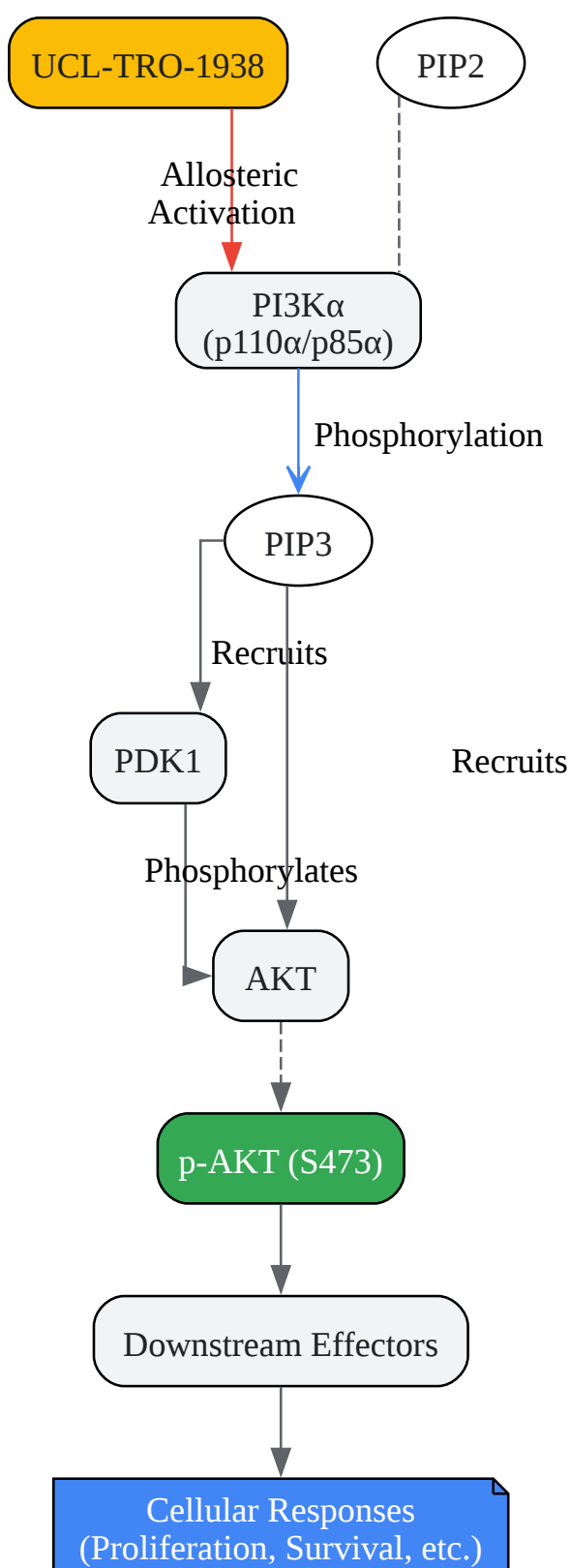
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Figure 1: Discovery and validation workflow for **UCL-TRO-1938**.

Mechanism of Action

UCL-TRO-1938 is an allosteric activator of PI3K α .^{[1][2][6][7]} It binds to a site on the p110 α catalytic subunit outside of the ATP-binding pocket.^{[1][8]} This binding induces a conformational change in the PI3K α heterodimer, which is thought to relieve the inhibitory constraints imposed by the p85 α regulatory subunit on the p110 α catalytic subunit.^{[1][8][9][10][11][12][13]} This activation mechanism is distinct from the physiological activation by phosphotyrosine peptides.^[1] By enhancing multiple steps of the catalytic cycle, **UCL-TRO-1938** leads to increased production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.^{[1][8]}

The downstream signaling cascade initiated by **UCL-TRO-1938**-mediated PI3K α activation is depicted below.



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Figure 2: PI3Kα signaling pathway activated by **UCL-TRO-1938**.

Quantitative Data

The following tables summarize the key quantitative data for **UCL-TRO-1938** from various assays.

Table 1: Biochemical and Biophysical Data

Parameter	Value	Assay	Reference(s)
EC50 (PI3K α activation)	~60 μ M	In vitro lipid kinase assay	[6] [7] [14]
Kd (binding to PI3K α)	36 \pm 5 μ M	Surface Plasmon Resonance	[1]
Kd (binding to PI3K α)	16 \pm 2 μ M	Differential Scanning Fluorimetry	[1]

Table 2: Cellular Activity Data

Parameter	Value	Cell Line	Assay	Reference(s)
EC50 (pAKT S473 generation)	2-4 μ M	Mouse Embryonic Fibroblasts (MEFs)	Western Blot	[6] [15]
EC50 (PIP3 production)	5 μ M	Mouse Embryonic Fibroblasts (MEFs)	Mass Spectrometry	[15]
EC50 (metabolic activity)	~0.5 μ M	PI3K α -WT MEFs	CellTiter-Glo	[14]

Table 3: In Vivo Efficacy Data

Animal Model	Treatment	Endpoint	Outcome	Reference(s)
Mouse Ischemia-Reperfusion Injury	10 mg/kg, single i.v. dose 15 min prior to reperfusion	Infarct size	Significant reduction in infarct size	[14] [15]
Rat Sciatic Nerve Crush	5 μ M or 100 μ M, single dose or 21-day continuous delivery	Nerve regeneration	Enhanced nerve regeneration	[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PI3K α Lipid Kinase Assay

This assay measures the enzymatic activity of PI3K α by quantifying the production of PIP3.

- **Reaction Setup:** Recombinant PI3K α is incubated with the test compound (**UCL-TRO-1938**) in a reaction buffer containing phosphatidylinositol 4,5-bisphosphate (PIP2) substrate and ATP.
- **Incubation:** The reaction is allowed to proceed at room temperature for a defined period.
- **Detection:** The amount of PIP3 produced is quantified. This can be achieved through various methods, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or mass spectrometry.
- **Data Analysis:** The activity of PI3K α in the presence of the compound is compared to a vehicle control to determine the percent activation. EC50 values are calculated from dose-response curves.

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between **UCL-TRO-1938** and PI3K α .

- **Sample Preparation:** A fluorescently labeled PI3K α is prepared. A serial dilution of the non-fluorescent ligand (**UCL-TRO-1938**) is made.
- **Binding Reaction:** The labeled PI3K α is mixed with each concentration of **UCL-TRO-1938** and incubated to reach binding equilibrium.
- **MST Measurement:** The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescently labeled PI3K α along this gradient is measured.
- **Data Analysis:** Changes in the thermophoretic movement upon binding of **UCL-TRO-1938** are plotted against the ligand concentration to determine the dissociation constant (Kd).

Western Blot for pAKT (S473)

This assay determines the activation of the downstream effector AKT in cells treated with **UCL-TRO-1938**.

- **Cell Culture and Treatment:** Cells (e.g., A549 or MEFs) are cultured to a desired confluency and then treated with various concentrations of **UCL-TRO-1938** for a specified time.
- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AKT at serine 473 (pAKT S473). A primary antibody for total AKT is used as a loading control.
- **Detection:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

- Densitometry: The intensity of the pAKT and total AKT bands is quantified to determine the relative level of AKT phosphorylation.

In Vivo Ischemia-Reperfusion Mouse Model

This model assesses the cardioprotective effects of **UCL-TRO-1938**.

- Animal Preparation: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is surgically exposed.
- Ischemia: The LAD is occluded for a defined period (e.g., 30 minutes) to induce myocardial ischemia.
- Treatment and Reperfusion: **UCL-TRO-1938** or vehicle is administered intravenously just before the start of reperfusion. The occlusion is then removed, and the heart is reperfused for a set time (e.g., 24 hours).
- Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area of infarction is measured, typically by staining with triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.

In Vivo Sciatic Nerve Crush Rat Model

This model evaluates the neuroregenerative potential of **UCL-TRO-1938**.

- Surgical Procedure: Rats are anesthetized, and the sciatic nerve is exposed. A crush injury is induced at a specific location on the nerve using calibrated forceps.
- Treatment: **UCL-TRO-1938** is administered either as a single local injection at the injury site or via continuous delivery using an osmotic minipump implanted subcutaneously.
- Functional Recovery Assessment: Functional recovery is monitored over several weeks using methods such as walking track analysis to assess the sciatic functional index (SFI).
- Histological Analysis: At the end of the study, the sciatic nerves are harvested, and histological analysis is performed to assess nerve regeneration, including axon counting and

myelination.

Selectivity Profile

UCL-TRO-1938 demonstrates high selectivity for the PI3K α isoform. It does not significantly activate other Class I PI3K isoforms (β and δ) or other tested protein and lipid kinases.^{[1][16]} This selectivity is crucial for its potential as a targeted therapeutic agent, minimizing off-target effects.

Therapeutic Potential

The preclinical data for **UCL-TRO-1938** suggest its potential therapeutic application in two main areas:

- **Cardioprotection:** The ability of **UCL-TRO-1938** to reduce infarct size in an ischemia-reperfusion injury model indicates its potential as a treatment for acute myocardial infarction.^{[14][15]}
- **Neuroregeneration:** The enhancement of nerve regeneration in a sciatic nerve crush model suggests that **UCL-TRO-1938** could be developed as a therapy for peripheral nerve injuries.^[14]

Conclusion

UCL-TRO-1938 is a novel and selective small molecule activator of PI3K α with a unique allosteric mechanism of action. Its discovery and preclinical development have demonstrated its potential in cardioprotection and neuroregeneration. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the biology of PI3K α and the therapeutic potential of its activation. Further investigation into the efficacy and safety of **UCL-TRO-1938** in more advanced preclinical models is warranted to pave the way for potential clinical translation.

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